molecular formula C38H74O4 B130174 bis(11-methyldodecyl) dodecanedioate CAS No. 143009-09-0

bis(11-methyldodecyl) dodecanedioate

Cat. No.: B130174
CAS No.: 143009-09-0
M. Wt: 595 g/mol
InChI Key: XLXMYOUBZINZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(11-methyldodecyl) dodecanedioate is a branched diester derived from dodecanedioic acid (a C12 dicarboxylic acid) and 11-methyldodecanol. This compound features two long, branched alkyl chains (11-methyldodecyl groups) esterified to the terminal carboxyl groups of dodecanedioic acid. The branched structure imparts unique physicochemical properties, such as lower melting points and enhanced solubility in nonpolar solvents compared to linear analogs.

Properties

CAS No.

143009-09-0

Molecular Formula

C38H74O4

Molecular Weight

595 g/mol

IUPAC Name

bis(11-methyldodecyl) dodecanedioate

InChI

InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3

InChI Key

XLXMYOUBZINZAX-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Other CAS No.

143009-09-0
84731-63-5

Synonyms

Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Dodecanedioic acid+2Isotridecyl alcoholDodecanedioic acid, diisotridecyl ester+2Water\text{Dodecanedioic acid} + 2 \text{Isotridecyl alcohol} \rightarrow \text{bis(11-methyldodecyl) dodecanedioate} + 2 \text{Water} Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water

Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

Major Products:

    Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Chemistry:

    Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.

    Lubricants: Acts as a component in the formulation of high-performance lubricants.

Biology and Medicine:

    Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.

Industry:

    Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.

Mechanism of Action

The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares bis(11-methyldodecyl) dodecanedioate with structurally related esters of dodecanedioic acid:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Key Applications
This compound* N/A C₃₈H₇₄O₄ ~623 (calculated) >300 (estimated) <0 (estimated) Soluble in lipids, organic solvents Lubricants, polymer plasticizers
Diethyl dodecanedioate 818-88-0 C₁₆H₃₀O₄ 286.4 344–346 24–26 Insoluble in water; miscible with ethanol, ether Solvents, perfumery intermediates
1,12-Dodecanediyl bismethacrylate 72829-09-5 C₂₀H₃₄O₄ 338.5 Not reported Not reported Reacts with polymers Crosslinking agent in resins
Methyl laurate 111-82-0 C₁₃H₂₆O₂ 214.3 267 5 Insoluble in water; soluble in ethanol Surfactants, biodiesel additives
Key Observations:

Branching Effects : The 11-methyldodecyl chains in the target compound reduce crystallinity compared to linear diesters like diethyl dodecanedioate, resulting in lower melting points and improved compatibility with hydrophobic matrices .

Molecular Weight : The higher molecular weight of this compound (~623 g/mol) enhances its thermal stability, making it suitable for high-temperature applications such as lubricants.

Solubility: Branched esters exhibit superior solubility in nonpolar environments compared to linear counterparts, which aligns with trends observed in methyl laurate (a monoester with a linear C12 chain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.